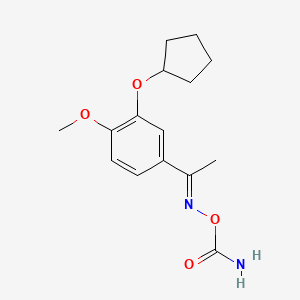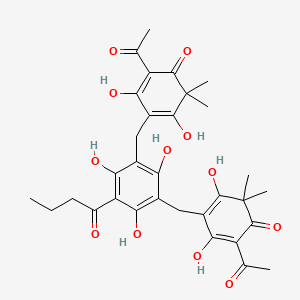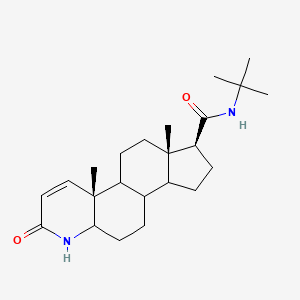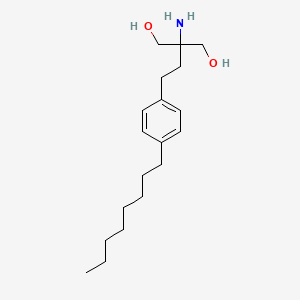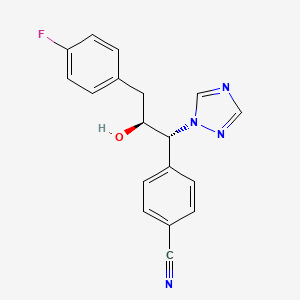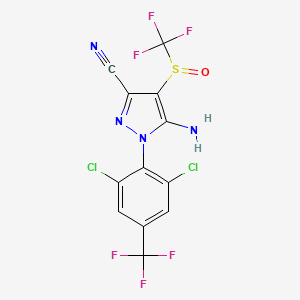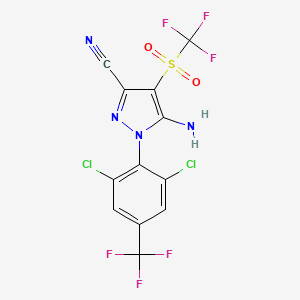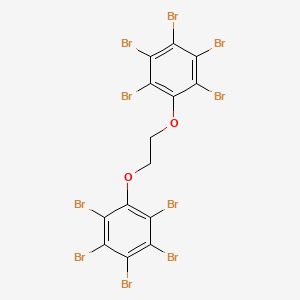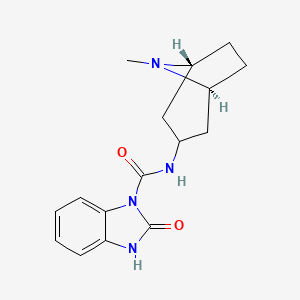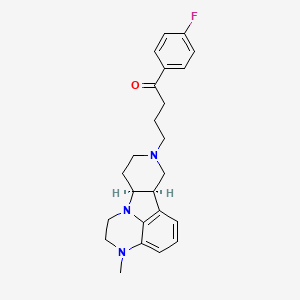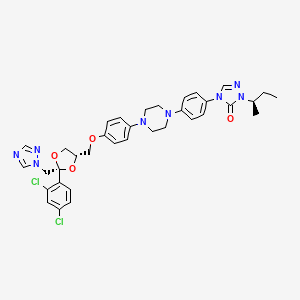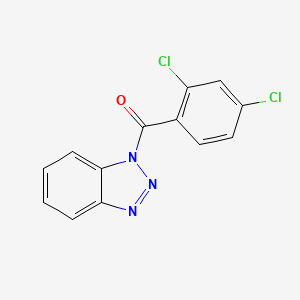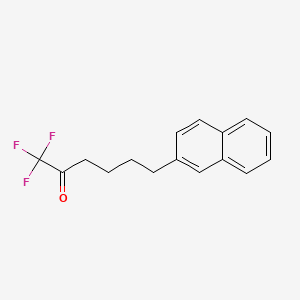
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
描述
FKGK 18,正式名称为1,1,1-三氟-6-(2-萘基)-2-己酮,是一种基于氟酮的化合物。它是一种选择性抑制剂,针对 VIA 组钙离子非依赖性磷脂酶 A2 (GVIA iPLA2)。
作用机制
FKGK 18 通过选择性抑制 VIA 组钙离子非依赖性磷脂酶 A2 (GVIA iPLA2) 发挥作用。这种酶参与磷脂的水解,导致花生四烯酸和其他脂质介质的释放。通过抑制这种酶,FKGK 18 减少促炎脂质介质的产生并防止β细胞凋亡。 FKGK 18 的分子靶标包括 GVIA iPLA2 的活性位点,它在那里结合并抑制酶的活性 .
生化分析
Biochemical Properties
FKGK18 has been identified as a potent inhibitor of Group VIA Ca2±Independent Phospholipase A2 (iPLA2β), a key enzyme involved in lipid metabolism . The compound exhibits a greater potency (100-fold) in inhibiting iPLA2β than iPLA2γ . The inhibition of iPLA2β by FKGK18 is reversible, making it a valuable tool for studying the role of this enzyme in various biochemical reactions .
Cellular Effects
In beta-cells, FKGK18 has been shown to inhibit several outcomes of iPLA2β activation, including glucose-stimulated insulin secretion, arachidonic acid hydrolysis, ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced beta-cell apoptosis . These findings suggest that FKGK18 could have significant effects on cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of FKGK18 involves its binding to iPLA2β, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in downstream processes, such as arachidonic acid hydrolysis and glucose-stimulated insulin secretion . By inhibiting iPLA2β, FKGK18 can potentially influence gene expression and other cellular processes.
Metabolic Pathways
FKGK18’s role in metabolic pathways is primarily linked to its inhibition of iPLA2β, an enzyme involved in lipid metabolism
准备方法
FKGK 18 是通过一系列涉及氟酮中间体的化学反应合成的反应条件通常需要使用强碱和受控温度,以确保获得高纯度的目标产物 .
FKGK 18 的工业生产方法尚未被广泛记录,但它们可能涉及将实验室合成程序进行放大。 这包括优化反应条件以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响 .
化学反应分析
FKGK 18 经历了几种类型的化学反应,包括:
氧化: FKGK 18 在特定条件下可以被氧化,导致形成各种氧化衍生物。
还原: 该化合物可以被还原形成不同的还原产物,具体取决于所使用的还原剂。
取代: FKGK 18 可以发生取代反应,其中一个或多个官能团被其他基团取代。
这些反应中常用的试剂包括强氧化剂,如高锰酸钾用于氧化,还原剂,如氢化铝锂用于还原,以及用于取代反应的亲核试剂。 这些反应形成的主要产物根据所使用的具体条件和试剂而异 .
科学研究应用
相似化合物的比较
FKGK 18 与其他磷脂酶 A2 抑制剂类似,例如溴烯醇内酯 (BEL)。FKGK 18 与 BEL 相比具有几个优点:
选择性: 与 BEL 相比,FKGK 18 对 GVIA iPLA2 的选择性更高,BEL 还可以抑制其他酶。
可逆性: FKGK 18 的抑制是可逆的,而 BEL 会导致不可逆的抑制。
其他类似化合物包括:
- 溴烯醇内酯 (BEL)
- 花生四烯酰氟磷酸甲酯 (MAFP)
- 吡咯芬酮
属性
IUPAC Name |
1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWWTQMRNJSJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of FKGK18?
A1: FKGK18 acts as a potent and selective inhibitor of iPLA2β []. While its exact binding mechanism is not fully elucidated, it is suggested to be a reversible inhibitor, contrasting with the irreversible inhibition exhibited by bromoenol lactone (BEL), another iPLA2β inhibitor [].
Q2: What are the downstream effects of iPLA2β inhibition by FKGK18?
A2: FKGK18, by inhibiting iPLA2β, can modulate various cellular processes. In pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion, arachidonic acid hydrolysis (as evidenced by reduced PGE2 release from human islets), ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced β-cell apoptosis []. In the context of the immune system, FKGK18 has demonstrated the ability to reduce insulitis and the incidence of diabetes in NOD mice, likely by modulating immune cell responses [, ]. This is supported by observations that FKGK18 can reduce TNF-α production from CD4+ T cells and antibody production from B cells [, ].
Q3: How does the structure of FKGK18 contribute to its potency and selectivity for iPLA2β?
A3: Research indicates that the presence of a naphthyl group in the FKGK18 structure is crucial for its potent inhibition of iPLA2β []. Modifications incorporating a naphthyl group, particularly 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (FKGK18), resulted in significantly increased potency compared to other tested fluoroketones []. This suggests a specific interaction between the naphthyl group and the active site of iPLA2β, contributing to its high inhibitory activity.
Q4: Has FKGK18 been investigated for its effects on platelet activation?
A4: Yes, recent studies have explored the role of FKGK18 in platelet activation. Research indicates that FKGK18 inhibits both aggregation and secretion in human and FcγRIIA transgenic mouse platelets when stimulated by agonists of FcγRIIA or GPVI []. Specifically, FKGK18 significantly reduced aggregation, dense granule secretion (including ATP release), and alpha granule secretion []. These findings suggest that iPLA2β, the target of FKGK18, plays a role in platelet activation pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


